3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
Description
Properties
IUPAC Name |
3-[1-[5-(4-fluorophenyl)-2-methylpyrazole-3-carbonyl]piperidin-4-yl]thieno[3,2-d]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN6O2S/c1-26-18(12-17(24-26)13-2-4-14(22)5-3-13)20(29)27-9-6-15(7-10-27)28-21(30)19-16(23-25-28)8-11-31-19/h2-5,8,11-12,15H,6-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDQPEOELYHMMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC(CC3)N4C(=O)C5=C(C=CS5)N=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one" involves several key steps:
Formation of the Pyrazole Core: : The pyrazole core can be synthesized through the reaction of hydrazine hydrate with 4-fluorophenylacetic acid, followed by cyclization.
Piperidine Derivatization: : The pyrazole intermediate is then reacted with 1-methylpiperidine in the presence of a suitable base, leading to the formation of the pyrazole-piperidine derivative.
Thieno[3,2-d][1,2,3]triazinone Formation: : The final step involves the cyclization reaction between the pyrazole-piperidine derivative and thieno[3,2-d][1,2,3]triazin-4(3H)-one under specific conditions, such as high temperature and the presence of a catalyst.
Industrial Production Methods
While specific industrial production methods for this compound may vary, large-scale synthesis typically involves optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
"3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one" undergoes various types of chemical reactions, including:
Oxidation: : The compound can undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions can modify specific functional groups within the compound.
Substitution: : Substitution reactions can occur at different positions within the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) may be used.
Reduction: : Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: : Substitution reactions may utilize reagents such as halogenated compounds or organometallic reagents under catalytic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in hydrogenated products.
Scientific Research Applications
Table 1: Key Structural Components
| Component | Description |
|---|---|
| 4-Fluorophenyl | Enhances biological activity and solubility |
| Pyrazole | Provides a reactive site for further modifications |
| Piperidine | Contributes to pharmacological properties |
| Thieno[3,2-d][1,2,3]triazinone | Core structure with potential biological activity |
Chemistry
In the realm of chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations makes it valuable in organic synthesis. Researchers are exploring its potential as an intermediate in the development of new materials.
Biology
Biologically, the compound is under investigation for its interactions with proteins and nucleic acids. It has been identified as a potential molecular probe or ligand in biochemical assays. Its unique structure may allow it to modulate biological pathways by interacting with specific enzymes or receptors.
Case Study: Protein Interaction
Research has demonstrated that compounds with similar structures can bind effectively to protein targets involved in disease pathways. For instance, studies on pyrazole derivatives have shown promising results in inhibiting specific enzymes linked to cancer progression .
Medicine
In medicinal chemistry, the compound is being evaluated for its pharmacological properties. Its ability to interact with biological targets positions it as a potential drug candidate for treating various diseases.
Pharmacological Insights
The presence of the 4-fluorophenyl group enhances the compound's activity by improving its binding affinity to target sites. Preliminary studies indicate that similar compounds exhibit anti-inflammatory and anticancer properties .
Table 2: Potential Targets and Effects
| Target Type | Effect |
|---|---|
| Enzymes | Inhibition of cancer-related pathways |
| Receptors | Modulation of inflammatory responses |
| Nucleic Acids | Potential interference with transcription |
Mechanism of Action
The mechanism of action of "3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one" involves its interactions with molecular targets, such as enzymes or receptors. These interactions may lead to modulation of specific signaling pathways or biochemical processes. The precise pathways and targets involved are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Features
The compound shares structural motifs with several pyrazole- and triazine-containing derivatives. Below is a comparative analysis:
Pharmacological Potential and Challenges
- Target Compound: Likely faces challenges in oral bioavailability due to high molecular weight and complex structure. Structural simplification (e.g., replacing thienotriazinone with pyrimidine) could improve pharmacokinetics, as seen in .
- Selectivity Concerns : Fluorophenyl-pyrazole derivatives () show activity across multiple targets (e.g., kinases, GPCRs), necessitating selectivity profiling to avoid off-target effects .
Biological Activity
The compound 3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects based on diverse research findings.
Chemical Structure and Properties
The compound features a unique combination of structural elements:
- Pyrazole ring : Known for its biological activity.
- Piperidine moiety : Often associated with psychoactive and therapeutic effects.
- Thieno[3,2-d][1,2,3]triazinone core : Implicated in various biological activities.
Anticancer Activity
Recent studies have demonstrated that compounds containing pyrazole and related structures exhibit significant anticancer properties. For instance:
- A study on pyrazolo[1,5-a]pyrimidines highlighted their potential as selective protein inhibitors and anticancer agents due to their ability to interact with specific molecular targets in cancer cells .
- The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. It was tested against human cervical (HeLa), liver (HepG2), and lung (A549) cancer cells, demonstrating cytotoxic effects comparable to established chemotherapeutics .
Enzyme Inhibition
The compound's mechanism of action may involve the inhibition of specific enzymes linked to cancer progression and inflammation:
- Inhibitory assays indicated that similar compounds can inhibit DNA topoisomerase I, an enzyme critical for DNA replication in cancer cells .
- The presence of the piperidine group suggests potential interactions with neurotransmitter receptors, which could modulate cellular signaling pathways involved in tumor growth.
Study 1: Synthesis and Biological Evaluation
A study conducted by researchers synthesized various derivatives of pyrazole compounds, including the one in focus. The derivatives were screened for antiproliferative activity across multiple cancer cell lines. The results indicated that modifications to the pyrazole structure significantly influenced their biological activity.
Study 2: Structure-Activity Relationship (SAR)
Research exploring the structure-activity relationship of similar compounds revealed that the introduction of fluorinated phenyl groups enhances anticancer potency. This aligns with findings that fluorine substitution can improve binding affinity to target proteins, making such compounds more effective .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
